molecular formula C5H4F2N2O2 B1306379 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid CAS No. 925179-02-8

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B1306379
CAS No.: 925179-02-8
M. Wt: 162.09 g/mol
InChI Key: IUAGBSGAPCSVAE-UHFFFAOYSA-N
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Description

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is a chemical compound characterized by a pyrazole ring with difluoromethyl and carboxylic acid groups attached at specific positions. This compound is used commercially as an intermediate in the synthesis of various fungicides, particularly those that inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial respiratory chain .

Biochemical Analysis

Biochemical Properties

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an intermediate in the synthesis of fungicides. It interacts with enzymes such as succinate dehydrogenase, a key component of the mitochondrial respiratory chain. The compound inhibits the activity of succinate dehydrogenase, disrupting the electron transport chain and leading to the accumulation of succinate . This inhibition is crucial for its fungicidal properties, as it prevents the growth of pathogenic fungi by interfering with their energy production.

Cellular Effects

The effects of this compound on cellular processes are profound. By inhibiting succinate dehydrogenase, the compound disrupts cellular respiration, leading to reduced ATP production. This energy deficit affects various cellular functions, including cell signaling pathways, gene expression, and cellular metabolism . Inhibition of succinate dehydrogenase also leads to the accumulation of reactive oxygen species (ROS), which can induce oxidative stress and damage cellular components.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding to the active site of succinate dehydrogenase. This binding inhibits the enzyme’s activity, preventing the conversion of succinate to fumarate in the tricarboxylic acid (TCA) cycle . The inhibition of this critical step in the TCA cycle disrupts the overall energy metabolism of the cell, leading to the observed cellular effects. Additionally, the compound’s interaction with succinate dehydrogenase may induce conformational changes in the enzyme, further enhancing its inhibitory effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable under standard laboratory conditions, but its degradation can occur over extended periods or under specific conditions such as high temperatures or extreme pH levels . Long-term exposure to the compound in in vitro or in vivo studies has shown sustained inhibition of succinate dehydrogenase, leading to prolonged disruption of cellular respiration and energy metabolism.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound effectively inhibits succinate dehydrogenase without causing significant toxicity . At higher doses, the compound can induce adverse effects such as oxidative stress, cellular damage, and even cell death. These toxic effects are primarily due to the excessive accumulation of ROS and the resulting oxidative damage to cellular components.

Metabolic Pathways

This compound is involved in metabolic pathways related to energy production and respiration. By inhibiting succinate dehydrogenase, the compound disrupts the TCA cycle and electron transport chain, leading to altered metabolic flux and changes in metabolite levels . The compound’s interaction with succinate dehydrogenase also affects the levels of intermediates such as succinate and fumarate, further influencing cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through passive diffusion and active transport mechanisms . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. Its distribution within tissues is influenced by factors such as tissue perfusion, cellular uptake, and binding affinity to specific biomolecules.

Subcellular Localization

This compound primarily localizes to the mitochondria, where it exerts its inhibitory effects on succinate dehydrogenase . The compound’s targeting to the mitochondria is facilitated by its chemical structure and interactions with mitochondrial transporters. Once inside the mitochondria, the compound binds to succinate dehydrogenase, inhibiting its activity and disrupting mitochondrial respiration.

Preparation Methods

The synthesis of 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the ethyl ester of difluoroacetoacetic acid.

    Formation of Pyrazole Ring: This ester is treated with triethyl orthoformate in the presence of acetic anhydride, followed by reaction with methyl hydrazine. This forms the pyrazole ring, with the methyl group on the alternative nitrogen atom.

    Hydrolysis: The resulting ester is then hydrolyzed with sodium hydroxide to yield this compound.

For industrial production, the process has been optimized to ensure high yield and purity. The use of nanoscale titanium dioxide as a catalyst for esterification, and the avoidance of organic solvents in the reaction steps, contribute to the efficiency and environmental friendliness of the process .

Chemical Reactions Analysis

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The difluoromethyl and carboxylic acid groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

1-Difluoromethyl-1H-pyrazole-3-carboxylic acid is unique due to its specific structural features and potent inhibitory effects on succinate dehydrogenase. Similar compounds include:

These compounds share structural similarities but differ in their specific functional groups and overall efficacy in various applications.

Properties

IUPAC Name

1-(difluoromethyl)pyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4F2N2O2/c6-5(7)9-2-1-3(8-9)4(10)11/h1-2,5H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUAGBSGAPCSVAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(=O)O)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70390041
Record name 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

925179-02-8
Record name 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=925179-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Difluoromethyl-1H-pyrazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70390041
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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